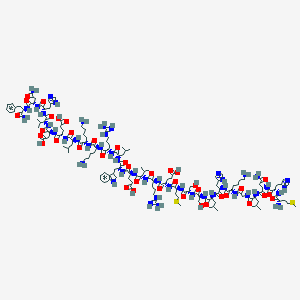
H-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Glu-Asp-Val-His-Asn-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parathyroid hormone (8-34) is a truncated form of the full-length parathyroid hormone, which is a peptide hormone secreted by the parathyroid glands. This specific fragment, consisting of amino acids 8 to 34, retains some of the biological activities of the full-length hormone but with distinct properties. Parathyroid hormone plays a crucial role in regulating calcium levels in the blood, influencing bone remodeling, and maintaining overall calcium homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: Parathyroid hormone (8-34) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of parathyroid hormone (8-34) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Parathyroid hormone (8-34) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
科学研究应用
Parathyroid hormone (8-34) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Parathyroid hormone (8-34) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to increased calcium resorption from bones, enhanced calcium reabsorption in the kidneys, and increased production of active vitamin D, which in turn increases calcium absorption from the intestines .
相似化合物的比较
Parathyroid hormone (1-34): A more commonly studied fragment with similar but more potent biological activities.
Parathyroid hormone-related peptide (PTHrP): Shares structural similarities and binds to the same receptor but has distinct physiological roles.
Tuberoinfundibular peptide of 39 residues (TIP39): Another member of the parathyroid hormone family with unique functions in the central nervous system
Uniqueness: Parathyroid hormone (8-34) is unique in its ability to selectively activate certain signaling pathways without eliciting the full spectrum of effects seen with the full-length hormone. This makes it a valuable tool for dissecting the specific roles of parathyroid hormone signaling in various physiological processes .
属性
CAS 编号 |
101026-47-5 |
|---|---|
分子式 |
C147H234N46O39S2 |
分子量 |
3333.9 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H234N46O39S2/c1-74(2)52-98(180-140(227)107(62-112(153)197)187-136(223)103(58-82-65-159-71-166-82)179-121(208)86(151)43-50-233-13)122(209)165-68-113(198)169-88(32-20-23-45-148)123(210)185-104(59-83-66-160-72-167-83)137(224)183-101(55-77(7)8)134(221)190-110(70-195)143(230)191-109(69-194)142(229)176-96(44-51-234-14)130(217)174-93(37-40-114(199)200)127(214)172-92(36-27-49-163-147(157)158)131(218)192-118(78(9)10)144(231)177-95(39-42-116(203)204)129(216)184-102(57-81-64-164-87-31-19-18-30-85(81)87)135(222)182-100(54-76(5)6)132(219)173-91(35-26-48-162-146(155)156)125(212)170-89(33-21-24-46-149)124(211)171-90(34-22-25-47-150)126(213)181-99(53-75(3)4)133(220)175-94(38-41-115(201)202)128(215)188-108(63-117(205)206)141(228)193-119(79(11)12)145(232)189-105(60-84-67-161-73-168-84)138(225)186-106(61-111(152)196)139(226)178-97(120(154)207)56-80-28-16-15-17-29-80/h15-19,28-31,64-67,71-79,86,88-110,118-119,164,194-195H,20-27,32-63,68-70,148-151H2,1-14H3,(H2,152,196)(H2,153,197)(H2,154,207)(H,159,166)(H,160,167)(H,161,168)(H,165,209)(H,169,198)(H,170,212)(H,171,211)(H,172,214)(H,173,219)(H,174,217)(H,175,220)(H,176,229)(H,177,231)(H,178,226)(H,179,208)(H,180,227)(H,181,213)(H,182,222)(H,183,224)(H,184,216)(H,185,210)(H,186,225)(H,187,223)(H,188,215)(H,189,232)(H,190,221)(H,191,230)(H,192,218)(H,193,228)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H4,155,156,162)(H4,157,158,163)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-/m0/s1 |
InChI 键 |
VCMBGFYSDPSKNU-YPVLSGPCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
Key on ui other cas no. |
101026-47-5 |
序列 |
MHNLGKHLSSMERVEWLRKKLEDVHNF |
同义词 |
parathormone (8-34) parathyroid hormone (8-34) PTH (8-34) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
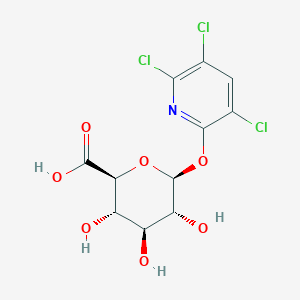
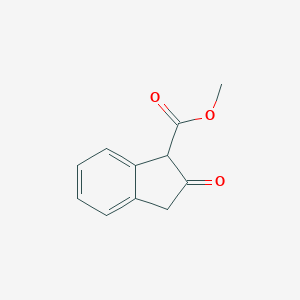

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
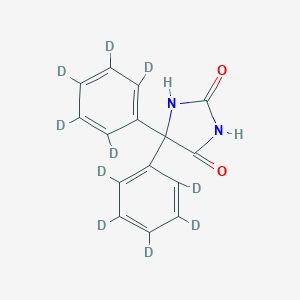
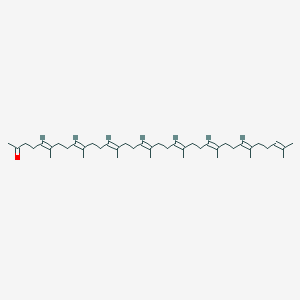
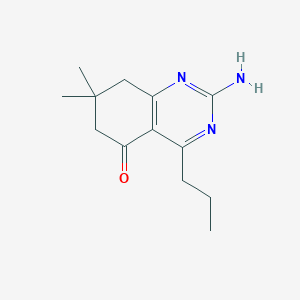
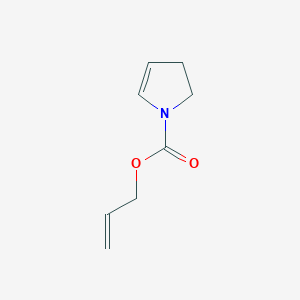
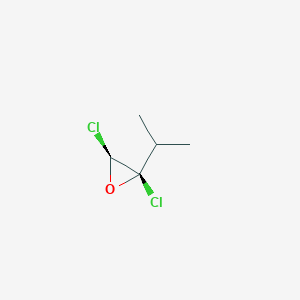
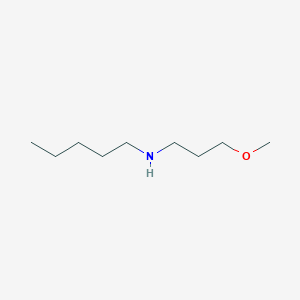

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
